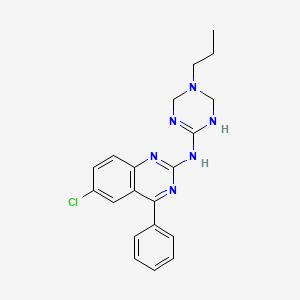
Ethyl 4-(4-nitrophthalimidomethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-nitrophthalimidomethylamino)benzoate is a complex organic compound that belongs to the class of benzoate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-nitrophthalimidomethylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-nitrophthalic acid with ethanol in the presence of a catalyst to form ethyl 4-nitrophthalate. This intermediate is then reacted with 4-aminomethylbenzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of advanced reactors and automation can enhance the efficiency of the process, ensuring consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-nitrophthalimidomethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: 4-(4-aminophthalimidomethylamino)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-(4-nitrophthalimidomethylamino)benzoic acid and ethanol
Scientific Research Applications
Ethyl 4-(4-nitrophthalimidomethylamino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity
Mechanism of Action
The mechanism of action of Ethyl 4-(4-nitrophthalimidomethylamino)benzoate involves its interaction with specific molecular targets. The nitrophthalimide group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ester group allows for hydrolysis, releasing active metabolites that can exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Known for its use as a local anesthetic.
Ethyl 4-butylaminobenzoate: Used in chemical synthesis and as an intermediate in pharmaceutical production .
Uniqueness
Ethyl 4-(4-nitrophthalimidomethylamino)benzoate is unique due to the presence of the nitrophthalimide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoate esters that lack this functional group .
Properties
Molecular Formula |
C18H15N3O6 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
ethyl 4-[(5-nitro-1,3-dioxoisoindol-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C18H15N3O6/c1-2-27-18(24)11-3-5-12(6-4-11)19-10-20-16(22)14-8-7-13(21(25)26)9-15(14)17(20)23/h3-9,19H,2,10H2,1H3 |
InChI Key |
ONXFUVWVTDMVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-hydroxyphenyl)-4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B15021476.png)
![N-(4-methoxy-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B15021484.png)
![8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15021485.png)
![N-benzyl-6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021488.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15021492.png)
![Ethyl 4-cyano-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B15021499.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15021514.png)


![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15021533.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide](/img/structure/B15021536.png)
![[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone](/img/structure/B15021541.png)
![3-Fluoro-N-({N'-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021544.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide](/img/structure/B15021558.png)
